3-Methylpiperidin-3-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

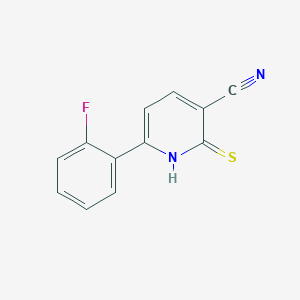

3-Methylpiperidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 3-Methylpiperidin-3-ol hydrochloride is represented by the SMILES stringCC1(CCCNC1)O . The InChI code is 1S/C6H13NO/c1-6(8)3-2-4-7-5-6/h7-8H,2-5H2,1H3 . Physical And Chemical Properties Analysis

3-Methylpiperidin-3-ol hydrochloride has a molecular weight of 151.64 g/mol . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

A study by Egorova and Prins (2006) highlighted the role of similar compounds in catalysis, specifically in the hydrogenation pathway in hydrodesulfurization (HDS) processes. Their research demonstrated how 2-Methylpiperidine, a structural analog, strongly inhibited the hydrogenation pathway in the HDS of dibenzothiophene, suggesting the importance of piperidine derivatives in influencing catalytic reactions (Egorova & Prins, 2006).

Neuroscientific Research

In the field of neuroscience, compounds structurally related to 3-Methylpiperidin-3-ol hydrochloride have been used to study brain functions. Nagatsuka et al. (2001) utilized N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A), a compound with a similar piperidine structure, for measuring cerebral acetylcholinesterase activity using positron emission tomography (PET) without arterial blood sampling. This method provides a non-invasive approach to studying brain enzyme activity, indicative of the potential applications of piperidine derivatives in neuroimaging and neurological research (Nagatsuka et al., 2001).

Environmental Biodegradation

Research by Tang et al. (2012) on a newly isolated strain of Stenotrophomonas sp. capable of hydrolyzing acetamiprid, a synthetic insecticide, underscores the environmental significance of microbial interactions with chemical compounds, including piperidine derivatives. The study presents a biological approach to mitigating environmental pollution caused by neonicotinoid insecticides, hinting at the potential environmental applications of understanding the biochemical pathways involving piperidine compounds (Tang et al., 2012).

Pharmacological Research

A pharmacological study by Vanover et al. (2006) explored the behavioral and in vitro pharmacological properties of a novel 5-Hydroxytryptamine2A receptor inverse agonist, showcasing the therapeutic potential of piperidine derivatives in developing antipsychotic agents. This study exemplifies the use of piperidine-based compounds in creating new treatments for psychiatric disorders (Vanover et al., 2006).

Chemical Synthesis and Structural Studies

Research into the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride by Dega-Szafran et al. (2006) provides insights into the structural and chemical properties of piperidine derivatives, contributing to our understanding of their potential applications in materials science and chemical engineering (Dega-Szafran et al., 2006).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methylpiperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(8)3-2-4-7-5-6;/h7-8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCBVPULCFBFGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpiperidin-3-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride](/img/structure/B2953475.png)

![3-[(4-tert-butylphenyl)sulfonyl]-6-fluoro-2H-chromen-2-one](/img/structure/B2953477.png)

![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2953483.png)

![N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2953485.png)

![N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2953486.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2953487.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2953488.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2953489.png)